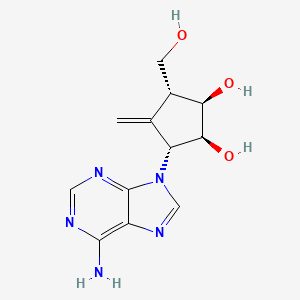

5-Methylenearisteromycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-méthylènearisteromycine est un composé synthétique conçu pour ses propriétés antimalariennes potentielles. C'est un dérivé de l'aristeromycine, un nucléoside carbocyclique, et a été étudié pour sa capacité à inhiber l'hydrolase de la S-adénosylhomocystéine, une enzyme cruciale pour la survie de certains parasites .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 5-méthylènearisteromycine est synthétisée à partir du D-ribose par une série de réactions chimiques. L'étape clé de sa synthèse implique une cyclisation radicalaire intramoléculaire stéréosélective pour construire la structure carbocyclique . Le processus implique généralement les étapes suivantes :

Formation de l'intermédiaire : Le D-ribose est converti en un composé intermédiaire par une série de réactions, notamment des étapes de protection et de déprotection.

Cyclisation radicalaire : L'intermédiaire subit une réaction de cyclisation radicalaire pour former la structure carbocyclique.

Modifications finales : Le composé résultant est ensuite modifié pour introduire le groupe méthylène en position 5', ce qui donne la 5-méthylènearisteromycine.

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

La 5-méthylènearisteromycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels à des positions spécifiques sur la molécule.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec différents groupes fonctionnels, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques sur la molécule.

4. Applications de la recherche scientifique

La 5-méthylènearisteromycine a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des nucléosides carbocycliques.

Biologie : Le composé est étudié pour son potentiel à inhiber l'hydrolase de la S-adénosylhomocystéine, une enzyme impliquée dans divers processus biologiques.

Industrie : La structure et la réactivité uniques du composé en font un outil précieux dans le développement de nouvelles méthodologies de synthèse et de produits pharmaceutiques.

5. Mécanisme d'action

La 5-méthylènearisteromycine exerce ses effets en inhibant l'hydrolase de la S-adénosylhomocystéine. Cette enzyme est responsable de l'hydrolyse de la S-adénosylhomocystéine en adénosine et en homocystéine. L'inhibition de cette enzyme conduit à l'accumulation de S-adénosylhomocystéine, ce qui peut perturber divers processus biologiques et inhiber la croissance de certains parasites .

Applications De Recherche Scientifique

5-Methylenearisteromycin has several scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of carbocyclic nucleosides.

Biology: The compound is studied for its potential to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in various biological processes.

Industry: The compound’s unique structure and reactivity make it a valuable tool in the development of new synthetic methodologies and pharmaceuticals.

Mécanisme D'action

5-Methylenearisteromycin exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. This enzyme is responsible for the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Inhibition of this enzyme leads to the accumulation of S-adenosylhomocysteine, which can disrupt various biological processes and inhibit the growth of certain parasites .

Comparaison Avec Des Composés Similaires

Composés similaires

Aristeromycine : Le composé parent à partir duquel la 5-méthylènearisteromycine est dérivée.

2-Fluoroaristeromycine : Un dérivé avec un atome de fluor en position 2', également étudié pour ses propriétés antimalariennes.

Noraristeromycine : Un autre dérivé avec des modifications à différentes positions sur la molécule.

Unicité

La 5-méthylènearisteromycine est unique en raison de la présence du groupe méthylène en position 5', ce qui améliore sa capacité à inhiber l'hydrolase de la S-adénosylhomocystéine.

Propriétés

Formule moléculaire |

C12H15N5O3 |

|---|---|

Poids moléculaire |

277.28 g/mol |

Nom IUPAC |

(1R,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methylidenecyclopentane-1,2-diol |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(2-18)9(19)10(20)8(5)17-4-16-7-11(13)14-3-15-12(7)17/h3-4,6,8-10,18-20H,1-2H2,(H2,13,14,15)/t6-,8+,9+,10-/m0/s1 |

Clé InChI |

REGXGANNNMTWAW-ZQNVIIHSSA-N |

SMILES isomérique |

C=C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |

SMILES canonique |

C=C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |

Synonymes |

5'-methylenearisteromycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.